molecular formula C16H14IN3OS B4787517 N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4787517
M. Wt: 423.3 g/mol
InChI Key: DDMIUUZYXUIEIF-UHFFFAOYSA-N
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Description

N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a benzimidazole core, a phenyl group substituted with iodine, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the benzimidazole derivative with a suitable thiol and acetic anhydride or acetyl chloride.

    Iodination of the Phenyl Group: The final step involves the iodination of the phenyl ring, which can be achieved using iodine and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group (if present) or the benzimidazole ring, leading to various reduced derivatives.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Sodium azide (NaN~3~), thiourea

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzimidazole derivatives

    Substitution: Phenyl derivatives with various substituents replacing iodine

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes or pathways.

Medicine

    Drug Development: The compound could be a lead compound for the development of new drugs targeting specific diseases.

    Diagnostic Agents: Potential use in diagnostic imaging due to the presence of iodine.

Industry

    Agriculture: Possible applications as pesticides or herbicides.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N1-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Intercalating into DNA and disrupting replication or transcription.

    Modulating Receptors: Acting as agonists or antagonists at specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Chlorophenyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide
  • N~1~-(4-Bromophenyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide
  • N~1~-(4-Fluorophenyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide

Uniqueness

The presence of the iodine atom in N1-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE may confer unique properties, such as increased molecular weight and potential for use in radiolabeling for diagnostic imaging.

Properties

IUPAC Name

N-(4-iodophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3OS/c1-10-2-7-13-14(8-10)20-16(19-13)22-9-15(21)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMIUUZYXUIEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
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N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
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N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
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N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
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N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

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